4-Fluoro-3-(methylsulfonyl)benzaldehyde
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Overview
Description
4-Fluoro-3-(methylsulfonyl)benzaldehyde is an organic compound . It has been shown to have anti-cancer properties, as well as inhibitory effects on the Cox-2 enzyme, which is involved in inflammation .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-(methylsulfonyl)benzaldehyde is represented by the linear formula C8H7FO3S . More detailed structural information, such as a 2D Mol file or a computed 3D SD file, may be available .Physical And Chemical Properties Analysis
4-Fluoro-3-(methylsulfonyl)benzaldehyde is a solid compound . It has a molecular weight of 202.21 . Other physical and chemical properties, such as solubility and melting point, are not specified in the available resources.Scientific Research Applications
Chemical Synthesis
4-Fluoro-3-(methylsulfonyl)benzaldehyde has been explored in various chemical synthesis processes. Xiao-Yang Chen and E. J. Sorensen (2018) described its use in the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes (Chen & Sorensen, 2018). D. Perlow et al. (2007) discussed practical syntheses of related fluorinated benzylamines, demonstrating the compound's utility in creating regioselectively introduced methylthio moieties (Perlow et al., 2007).
Solubility and Phase Equilibrium Studies
The solubility modeling of 4-Fluoro-3-(methylsulfonyl)benzaldehyde in various solvents has been a subject of research, with studies examining its solubility in organic solvents at elevated temperatures. Yang Cong et al. (2016) provided insights into its solubility in solvents like methanol and acetone (Cong et al., 2016).
Anticancer Research
N. Lawrence et al. (2003) investigated the synthesis of fluorinated analogues of combretastatin A-4 using fluorinated benzaldehydes, which includes compounds structurally similar to 4-Fluoro-3-(methylsulfonyl)benzaldehyde, assessing their in vitro anticancer properties (Lawrence et al., 2003).
Biopharmaceutical Synthesis
The compound has been used in the synthesis of pharmaceuticals like florfenicol. Zhong-Hua Wang et al. (2011) described an efficient enantioselective synthesis of florfenicol starting from p-(methylsulfonyl)benzaldehyde (Wang et al., 2011).
Bioconversion Studies
F. R. Lauritsen and A. Lunding (1998) explored the bioconversion potential of the fungus Bjerkandera adusta with fluorinated benzaldehydes, including 4-Fluoro-3-(methylsulfonyl)benzaldehyde, for the production of novel halogenated aromatic compounds (Lauritsen & Lunding, 1998).
Safety And Hazards
properties
IUPAC Name |
4-fluoro-3-methylsulfonylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3S/c1-13(11,12)8-4-6(5-10)2-3-7(8)9/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMWHGMGGVHVLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616613 |
Source
|
Record name | 4-Fluoro-3-(methanesulfonyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(methylsulfonyl)benzaldehyde | |
CAS RN |
914636-50-3 |
Source
|
Record name | 4-Fluoro-3-(methylsulfonyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914636-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-(methanesulfonyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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